molecular formula C20H31N3O B2458995 N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide CAS No. 874000-76-7

N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide

Cat. No. B2458995
CAS RN: 874000-76-7
M. Wt: 329.488
InChI Key: HRMNOAAPWKIESK-UHFFFAOYSA-N
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Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Anti-Inflammatory Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide: derivatives have been synthesized and investigated for their anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model demonstrated that these compounds exhibit potent anti-inflammatory effects . These findings suggest their potential use in managing inflammatory conditions.

Alzheimer’s Disease Research

A recent study explored novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives as potential anti-Alzheimer’s drugs. These compounds were designed, synthesized, and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives showed greater efficacy than the standard inhibitor donepezil, particularly against AChE and BChE . This highlights their relevance in Alzheimer’s disease research.

Antimicrobial Properties

While specific studies on N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide are limited, related compounds have been investigated for antimicrobial activity. Researchers have synthesized derivatives and assessed their effectiveness against various pathogens. Further exploration of this compound class could reveal promising antimicrobial agents .

Cancer Therapeutics

Although not directly studied for cancer treatment, the structural features of this compound suggest potential applications in oncology. Researchers have explored related pyrazole-based molecules as cancer therapeutics. Investigating the cytotoxicity and antitumor effects of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide derivatives may yield valuable insights .

Drug Design and Discovery

The scaffold of this compound could serve as a starting point for drug design. Researchers have synthesized similar pyrazole-based ligands and their transition metal complexes. These compounds were evaluated for their biological activities, including anticancer properties. Further computational analyses and optimization could lead to novel drug candidates .

Unusual Rearrangements

Interestingly, related imidazoimidazoles and imidazopyrazoles have undergone unusual rearrangements to form imidazopyrimidines and pyrazolopyrimidines. While not directly tied to N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide , these transformations highlight the versatility of heterocyclic chemistry and inspire further exploration .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMNOAAPWKIESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide

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